6-Amino-2-oxo-2H-chromene-3-carboxylic acid
Description
Properties
IUPAC Name |
6-amino-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOBLRCXTPQHOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(C(=O)O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238639 | |
| Record name | 6-Amino-2-oxo-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91587-88-1 | |
| Record name | 6-Amino-2-oxo-2H-chromene-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091587881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC82142 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-2-oxo-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-AMINO-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P05UVL3OA5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-oxo-2H-chromene-3-carboxylic acid involves various methods. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the click reaction of (E)-3-(1-((prop-2-yn-1-yloxy)imino)ethyl)-2H-chromen-2-one and aryl azide in the presence of sodium ascorbate and CuSO4-5H2O in THF:H2O .
Industrial Production Methods: Industrial production methods for this compound often involve green chemistry principles, such as using green solvents and catalysts to reduce environmental impact . These methods aim to enhance yield, reduce reaction time, and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and alcohols .
Major Products: The major products formed from these reactions include various substituted coumarin derivatives, which have significant biological activities .
Scientific Research Applications
Biological Applications
Enzyme Detection
One of the significant applications of 6-Amino-2-oxo-2H-chromene-3-carboxylic acid is in the detection of enzymatic activity. It is particularly useful for identifying the enzymatic activity of bacteria such as Enterococci and Streptococci. The compound undergoes hydrolysis in the presence of specific enzymes, leading to a measurable loss of fluorescence, which can be quantitatively analyzed .
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain coumarin derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Photochemical Applications
Organic Light Emitting Diodes (OLEDs)
The compound has been investigated for its role in organic light-emitting diodes (OLEDs). Its unique photophysical properties allow it to be used as a fluorescent dye in OLED applications. Research has demonstrated that modifications to the chromene structure can enhance its photostability and efficiency in light emission .
Laser Dyes
Similar to its application in OLEDs, this compound serves as a laser dye due to its ability to absorb and emit light at specific wavelengths. This makes it valuable in various optical applications .
Material Science Applications
Synthesis of Functional Polymers
The compound can be incorporated into pH-sensitive polymers, which are useful for environmental monitoring and biomedical applications. These polymers can change their properties based on pH levels, allowing for targeted drug delivery systems or sensors that respond to environmental changes .
Photocleavable Protecting Groups
In synthetic chemistry, derivatives of this compound are employed as photocleavable protecting groups. This application is crucial in organic synthesis where selective activation under light exposure is required .
Medicinal Chemistry Applications
Drug Development
The structural features of this compound make it a candidate for drug development. Its derivatives have shown potential in treating various diseases due to their biological activity, including anti-inflammatory and anticancer properties .
Data Tables
Case Studies
- Enzymatic Activity Detection : A study demonstrated the use of this compound in detecting β-glucosidase activity in bacterial cultures. The fluorescence decrease correlated with enzyme concentration, providing a sensitive method for enzyme detection.
- OLED Development : Research conducted by Cui et al. (2018) explored the incorporation of this compound into OLEDs, resulting in devices with enhanced brightness and stability under operational conditions.
- Antimicrobial Testing : A series of derivatives were synthesized and tested against common bacterial strains, showing significant inhibition zones compared to control groups, indicating their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 6-Amino-2-oxo-2H-chromene-3-carboxylic acid involves targeting specific molecular pathways. For instance, it acts as an inhibitor of cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain . It also targets CA IX, resulting in the intracellular accumulation of hydrogen ions, arresting the cell cycle at the G0/G1 phase, and promoting apoptosis and inducing ferroptosis .
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Table 1: Key Properties of Chromene-3-carboxylic Acid Derivatives
Key Observations :
- Amino vs. However, the bromo derivative has a higher molecular weight and melting point due to increased van der Waals interactions .
- Fused vs. Simple Chromenes : The naphtho-fused derivative (3-Oxo-3H-benzo[f]chromene-2-carboxylic acid) exhibits a higher melting point (233–234°C) and distinct IR peaks, reflecting extended conjugation and rigidity .
Key Insights :
- The amino group in 6-amino derivatives may enhance binding to enzymatic active sites through hydrogen bonds, a feature less prominent in halogenated analogs.
- Sulfonamide derivatives (e.g., 6-sulfonamide chromenes) demonstrate marked antidiabetic activity, highlighting the impact of substituent choice on target specificity .
Stability and Reactivity Considerations
- Amino Group Reactivity: The primary amine in 6-amino derivatives is susceptible to oxidation and acylation, necessitating protective strategies during synthesis. In contrast, halogenated analogs are more stable under standard conditions .
- Carboxylic Acid Functionality : All analogs share a carboxylic acid group, enabling salt formation or esterification for prodrug development. For example, ethyl esters of 6-chloro derivatives show antibacterial activity .
Biological Activity
6-Amino-2-oxo-2H-chromene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of chromene derivatives, characterized by a chromene core with an amino group at the sixth position and a carboxylic acid group at the third position. Its molecular formula is with a molecular weight of approximately 207.16 g/mol. This unique structure contributes to its reactivity and biological profile.
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions, often involving cyclization processes that yield high purity levels suitable for research. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
Biological Activities
Research indicates that this compound exhibits a broad spectrum of biological activities:
- Anti-inflammatory Activity : It acts as an inhibitor of cyclooxygenase-2 (COX-2), which is involved in inflammatory processes.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential use in oxidative stress-related conditions .
- Antimicrobial Effects : Studies have shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.
- Anticancer Potential : It has been evaluated for its anticancer properties, particularly in inhibiting tumor growth through various pathways .
The mechanism of action of this compound involves targeting specific molecular pathways, primarily through enzyme inhibition. Notably, it inhibits COX enzymes, which are critical in the inflammatory response. Additionally, it has been identified as a carbonic anhydrase inhibitor, which plays a role in various physiological processes including pH regulation and tumorigenicity .
In Vitro Studies
A series of in vitro studies have assessed the inhibitory effects of this compound on various enzymes:
These results indicate that the compound possesses significant inhibitory activity against key enzymes involved in inflammation and muscle contraction.
Antioxidant Activity
The antioxidant capacity was evaluated using various assays, revealing that this compound effectively upregulates antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in human fibroblasts .
Comparison with Related Compounds
This compound can be compared with other coumarin derivatives regarding their biological activities:
| Compound Name | Biological Activity |
|---|---|
| Warfarin | Anticoagulant |
| Acenocoumarol | Anticoagulant |
| Armillarisin A | Antimicrobial |
| Novobiocin | Antibiotic |
| Hymecromone | Antiviral |
This comparison highlights the unique properties of this compound within the broader context of coumarin derivatives.
Q & A
Q. What advanced analytical techniques characterize degradation products of this compound under oxidative stress?
- Methodological Answer : Accelerated stability testing (40°C/75% RH) with LC-QTOF-MS identifies degradation products (e.g., decarboxylated or hydroxylated derivatives). Electron paramagnetic resonance (EPR) detects free radical intermediates, while XRD confirms structural changes in crystallized degradation byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
